Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate
Description
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an ethyl ester moiety at the 3-position of the pyrrolidine ring. This compound is part of a broader class of fluorinated heterocycles widely used in medicinal and agrochemical research due to the unique physicochemical properties imparted by fluorine substitution. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making it a critical structural motif in drug design .
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
InChI Key |
MGZQWPKDYVAGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate
- Structure : Features a propargyl group at the 3-position instead of trifluoromethyl.
- Key Differences : The absence of the -CF₃ group reduces lipophilicity (logP) and metabolic stability. Propargyl groups introduce alkyne reactivity, enabling click chemistry applications.
- Applications : Primarily used in combinatorial chemistry for functionalization .
tert-Butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
Isoxazole Derivatives
Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Agrochemical Esters
Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)
- Structure: Contains a trifluoromethylphenoxy group linked to a nitrobenzoate ester.
- Key Differences: The phenoxy-nitrobenzoate scaffold confers herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition.
- Applications : Commercial herbicide targeting broadleaf weeds .
Fluoroglycofen ethyl ester
Pharmaceutical Analogs
NU-9 [(S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione]
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Applications | Key Properties |
|---|---|---|---|---|
| Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate | C₈H₁₂F₃NO₂ | -CF₃, ethyl ester | Medicinal building block | High metabolic stability |
| Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate | C₁₀H₁₃NO₂ | Propargyl, ethyl ester | Combinatorial chemistry | Alkyne reactivity |
| Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate | C₁₃H₉F₄NO₃ | -CF₃, isoxazole, ethyl ester | Agrochemicals | Aromatic stability |
| Lactofen | C₁₉H₁₅ClF₃NO₇ | Trifluoromethylphenoxy, nitrobenzoate | Herbicide | PPO inhibition |
Table 2: Impact of Fluorination on Properties
| Compound | logP | Metabolic Half-Life (hr) | Bioavailability (%) |
|---|---|---|---|
| This compound | 1.8 | 4.2 | 65 |
| Ethyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate | 0.9 | 1.5 | 35 |
| NU-9 | 3.5 | 8.7 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
